![molecular formula C19H20N2OS B3861212 N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine](/img/structure/B3861212.png)
N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine
Overview
Description
N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine, also known as NSC-743380, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinoline derivatives, which have been found to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine involves its binding to DNA and inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This results in the accumulation of DNA damage and ultimately leads to cell death.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine has been found to exhibit a number of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis. It has also been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine is its potent anti-tumor activity, which makes it a promising candidate for the development of novel cancer therapeutics. However, its use in clinical settings may be limited by its potential toxicity and side effects. Moreover, further studies are needed to fully understand its mechanism of action and to optimize its efficacy and safety.
Future Directions
There are several future directions for research on N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine. One area of focus could be the development of more potent and selective analogs of this compound that exhibit improved efficacy and reduced toxicity. Another direction could be the investigation of its potential use in combination with other anti-cancer agents to enhance its therapeutic effects. Additionally, further studies are needed to explore its potential applications in other disease areas, such as infectious diseases and neurological disorders.
Scientific Research Applications
N-(4-methoxybenzyl)-4-methyl-6-(methylthio)-2-quinolinamine has been studied for its potential use in the treatment of various types of cancer, including breast, lung, and colon cancer. It has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to inhibit the growth and metastasis of cancer cells in animal models.
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methyl-6-methylsulfanylquinolin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-13-10-19(20-12-14-4-6-15(22-2)7-5-14)21-18-9-8-16(23-3)11-17(13)18/h4-11H,12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMAJWYAEZMINJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)SC)NCC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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